molecular formula C9H12ClNO2 B13046002 (R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL CAS No. 1213452-84-6

(R)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL

Cat. No.: B13046002
CAS No.: 1213452-84-6
M. Wt: 201.65 g/mol
InChI Key: RKFJULZVYGOVPL-VIFPVBQESA-N
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Description

®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and a suitable amine.

    Reductive Amination: The key step involves the reductive amination of 2-chloro-4-methoxybenzaldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups like methoxy or ethoxy groups.

Scientific Research Applications

®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL: The enantiomer of the compound with similar properties but different biological activity.

    2-Amino-2-(2-chloro-4-methoxyphenyl)ethanol: Lacks the chiral center, leading to different stereochemical properties.

    2-Amino-2-(2-chloro-4-methoxyphenyl)acetic acid: Contains a carboxylic acid group instead of an alcohol group.

Uniqueness

®-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its applications.

Properties

CAS No.

1213452-84-6

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

RKFJULZVYGOVPL-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CO)N)Cl

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)Cl

Origin of Product

United States

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